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  • Product: 3-Dehydroxy ceramide 1
  • CAS: 156170-27-3

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Protocols & Analytical Methods

Method

High-Throughput Profiling of Atypical Sphingolipids: A Shotgun Lipidomics Workflow for 1-Deoxyceramide Detection

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the identification and quantification of 1-deoxycera...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the identification and quantification of 1-deoxyceramides (doxCer) and related 1-deoxysphingolipids (deoxySLs) using a high-throughput shotgun lipidomics workflow. These atypical sphingolipids, formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine, are implicated in the pathophysiology of hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and other metabolic disorders.[1][2][3][4] The direct infusion mass spectrometry approach detailed herein bypasses the need for time-consuming chromatographic separation, enabling rapid and robust analysis of complex biological extracts.[5][6] We provide detailed, step-by-step methodologies for lipid extraction, sample preparation, mass spectrometry analysis using multiple reaction monitoring (MRM), and data processing, grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of 1-Deoxysphingolipids

Sphingolipids are a critical class of lipids involved in maintaining cell membrane integrity and participating in a vast array of cellular signaling processes.[7] The canonical de novo synthesis pathway begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[1][8] However, under certain pathological conditions or due to genetic mutations in SPT subunits (SPTLC1 and SPTLC2), the enzyme's substrate specificity can shift, leading to the incorporation of L-alanine.[1] This alternative substrate use results in the formation of 1-deoxysphingolipids (deoxySLs), a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of their canonical counterparts.[4][9]

This structural alteration has profound biological consequences. The absence of the C1-OH group prevents deoxySLs from being converted into more complex sphingolipids (like sphingomyelin or glycosphingolipids) and also blocks their canonical degradation pathway, leading to their accumulation and associated cytotoxicity.[1][4] Elevated levels of deoxySLs, including 1-deoxysphinganine (doxSA), 1-deoxydihydroceramides (doxDHCer), and 1-deoxyceramides (doxCer), are established biomarkers and pathogenic drivers in several diseases:

  • Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): A rare peripheral neuropathy characterized by severe sensory loss, caused by mutations in SPT genes that lead to a dramatic increase in deoxySL production.[1][10][11]

  • Type 2 Diabetes Mellitus (T2DM): Elevated plasma deoxySLs are recognized as strong, independent predictive biomarkers for the future development of T2DM.[3][4]

  • Diabetic Neuropathy: Altered sphingolipid metabolism and increased levels of deoxy-ceramides are associated with the odds of developing diabetic neuropathy.[12][13]

Given their clinical relevance, the accurate and efficient quantification of deoxySLs is paramount. Shotgun lipidomics, a direct-infusion mass spectrometry technique, is exceptionally well-suited for this purpose.[6][14] By analyzing total lipid extracts without prior chromatographic separation, this method offers unparalleled throughput, making it ideal for large-scale clinical studies and biomarker discovery.[5][15]

A Note on Nomenclature

The term "3-Deoxy ceramide" is sometimes used interchangeably with "1-Deoxy ceramide." This guide will use the more common nomenclature of 1-deoxysphingolipids (deoxySLs) , which refers to the lack of the hydroxyl group at the C1 position of the sphingoid base backbone.

Biochemical Pathway of 1-Deoxysphingolipid Formation

The diagram below illustrates the diversion from the canonical sphingolipid synthesis pathway that leads to the formation of neurotoxic 1-deoxysphingolipids.

G cluster_0 Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT PalmitoylCoA->SPT Serine L-Serine (Canonical Substrate) Serine->SPT Alanine L-Alanine (Alternative Substrate) Alanine->SPT KetoSph 3-Ketosphinganine SPT->KetoSph Normal Activity DeoxyKetoSph 1-Deoxy-3-Ketosphinganine SPT->DeoxyKetoSph Altered Activity (e.g., HSAN1) DHCer Dihydroceramides KetoSph->DHCer Cer Ceramides DHCer->Cer ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL doxDHCer 1-Deoxydihydroceramides (doxDHCer) DeoxyKetoSph->doxDHCer doxCer 1-Deoxyceramides (doxCer) doxDHCer->doxCer Accumulation Accumulation & Cytotoxicity doxCer->Accumulation

Figure 1: De Novo Synthesis of Canonical and 1-Deoxysphingolipids.

Shotgun Lipidomics Workflow: An Overview

The shotgun lipidomics workflow is designed for speed and efficiency. It consists of four main stages: (1) Lipid Extraction from the biological matrix, where internal standards are added for quantification; (2) Direct Infusion of the lipid extract into the mass spectrometer; (3) Mass Spectrometry Analysis using targeted scan modes to detect specific lipid classes; and (4) Data Processing to identify and quantify the target lipids.

G Sample 1. Sample Collection (Plasma, Tissue, Cells) Extraction 2. Lipid Extraction (Bligh & Dyer) + Internal Standards Sample->Extraction Infusion 3. Direct Infusion (Nano-ESI) Extraction->Infusion MS 4. MS Analysis (Tandem MS - MRM) Infusion->MS Data 5. Data Processing (Quantification & Analysis) MS->Data

Figure 2: High-level shotgun lipidomics workflow for deoxySL analysis.

Detailed Protocols

PART A: Sample Preparation & Lipid Extraction

Rationale: The goal of lipid extraction is to efficiently isolate lipids from a complex biological matrix while separating them from other biomolecules like proteins and polar metabolites. The Bligh & Dyer method is a robust, widely used two-phase extraction technique suitable for a broad range of lipids, including sphingolipids.[16][17] The inclusion of a known quantity of an internal standard (IS) is absolutely critical for accurate quantification. The IS should be a lipid species that is chemically similar to the analyte but not naturally present in the sample, such as an odd-chain or isotopically-labeled ceramide.[18][19] This corrects for variability in extraction efficiency and instrument response.

Materials:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Internal Standard (IS) solution: e.g., Cer(d18:1/17:0) in ethanol (100 ng/mL).

  • Glass test tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge (capable of 2,000 x g)

  • Nitrogen gas evaporator

Protocol: Modified Bligh & Dyer Extraction

  • Sample Aliquoting: To a clean glass tube, add your sample.

    • Plasma/Serum: 50 µL

    • Tissue Homogenate (10% w/v): 100 µL

    • Cell Pellet: ~1 million cells, resuspended in 100 µL PBS

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 5 ng of Cer(d18:1/17:0)) to each sample, including blanks and quality controls. Vortex briefly.

  • Solvent Addition (Monophasic): Add 1.8 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Let the samples stand at room temperature for 15 minutes to allow for complete lipid extraction.

  • Phase Separation:

    • Add 0.6 mL of Chloroform. Vortex for 30 seconds.

    • Add 0.6 mL of deionized water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution: Reconstitute the dried lipid film in 150 µL of a suitable solvent for mass spectrometry infusion, such as Methanol containing 1mM Ammonium Formate and 0.2% Formic Acid.[9] Vortex for 20 seconds and transfer to an autosampler vial for analysis.

PART B: Mass Spectrometry Analysis

Rationale: We will use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (+ESI).[9] This approach offers exceptional sensitivity and specificity. In MRM, the first quadrupole (Q1) is set to select a specific precursor ion (the m/z of the intact deoxyceramide), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion. For ceramides and deoxyceramides, a common fragment corresponds to the sphingoid backbone after the loss of the N-acyl chain and water. This highly specific precursor-to-product transition allows for quantification even in a complex mixture.[20]

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 QTRAP, Thermo TSQ Quantum Ultra)[9][21]

  • Nano-electrospray ionization (nESI) source for direct infusion.

Protocol: MRM-based Shotgun Analysis

  • Infusion Setup: Infuse the reconstituted lipid extract directly into the mass spectrometer source using a nano-ESI chip or a syringe pump at a low flow rate (e.g., 100-300 nL/min).[5]

  • MS Settings (Example):

    • Ionization Mode: Positive Electrospray Ionization (+ESI)

    • Spray Voltage: +3800 V

    • Capillary Temperature: 300°C

    • Sheath Gas Pressure: 10 AU

    • Collision Gas: Argon at 1.5 mTorr

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Q1 and Q3 Resolution: 0.7 FWHM (Unit)

    • Dwell Time: 50 ms per transition

  • MRM Transition Setup: Program the instrument to monitor the specific MRM transitions for the 1-deoxydihydroceramide (doxDHCer) and 1-deoxyceramide (doxCer) species of interest. The precursor ion in positive mode is the [M+H]+ adduct. The most common product ion for deoxyceramides corresponds to the 1-deoxysphinganine or 1-deoxysphingosine backbone.

Table 1: Example MRM Transitions for Selected 1-Deoxydihydroceramides (doxDHCer) (Collision Energies (CE) are instrument-dependent and must be optimized)

Lipid SpeciesSphingoid BaseAcyl ChainPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
doxDHCer(d18:0/16:0)d18:016:0524.5268.335
doxDHCer(d18:0/18:0)d18:018:0552.6268.335
doxDHCer(d18:0/22:0)d18:022:0608.7268.340
doxDHCer(d18:0/24:0)d18:024:0636.7268.340
doxDHCer(d18:0/24:1)d18:024:1634.7268.340
Internal Standard
Cer(d18:1/17:0)d18:117:0552.5264.435

Note: The product ion m/z 268.3 corresponds to the [1-deoxysphinganine backbone - H₂O]+ fragment. The canonical ceramide internal standard fragments to m/z 264.4, corresponding to the [sphingosine backbone - H₂O]+ fragment.

PART C: Data Processing and Quantification

Rationale: Quantification is achieved by comparing the integrated peak area of each endogenous deoxyceramide species to the peak area of the known amount of internal standard.[22][23] This ratiometric approach corrects for any variations in sample processing and instrument performance.

Protocol: Data Analysis

  • Peak Integration: Using the instrument's software (e.g., Analyst, Xcalibur), integrate the signal intensity over time for each MRM transition for both the analytes and the internal standard.

  • Response Ratio Calculation: Calculate the response ratio for each deoxyceramide species:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Concentration Calculation: A calibration curve should be prepared using authentic standards to establish the linear range of detection and determine the absolute concentration. However, for relative quantification between sample groups, the response ratio itself can be used for statistical comparison.

    • Concentration of Analyte = (Response Ratio) x (Concentration of IS) / (Response Factor) The response factor is determined from the slope of the calibration curve.

  • Data Normalization: Final lipid concentrations should be normalized to the initial amount of sample used (e.g., pmol/mL of plasma, pmol/mg of tissue protein).

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the following QC measures are essential:

  • Blanks: A procedural blank (extraction solvent with IS, no sample) should be run with every batch to check for contamination.

  • Calibration Curve: A calibration curve with at least 5 points using authentic standards should be run to establish linearity and the limit of quantification (LOQ).[24]

  • Quality Control (QC) Samples: A pooled sample (created by mixing small aliquots of several study samples) should be injected periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument stability and analytical precision. The coefficient of variation (%CV) for the IS and key analytes in the QC samples should be <15%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Signal Poor extraction efficiency.Ensure correct solvent ratios and vigorous vortexing.
Instrument sensitivity issue.Clean the ion source; check spray stability.
Incorrect MRM transitions.Verify precursor and product ion masses for your specific analytes.
High Variability in QC Samples Inconsistent sample preparation.Ensure precise pipetting, especially for the internal standard.
Unstable spray in the ESI source.Check for clogs in the infusion line or emitter.
Sample carryover.Implement a thorough wash step between sample infusions.
High Background/Contamination Contaminated solvents or glassware.Use HPLC-grade solvents and bake glassware.
Carryover from a previous sample.Increase wash time/volume between samples.

Conclusion

The shotgun lipidomics workflow detailed in this note provides a rapid, specific, and sensitive method for the quantification of 1-deoxyceramides and other atypical sphingolipids. By eliminating the need for chromatographic separation, this high-throughput approach is ideally suited for clinical biomarker discovery and for studying the role of these pathogenic lipids in metabolic diseases. The successful implementation of this protocol relies on careful sample preparation, the use of appropriate internal standards, and optimized mass spectrometry parameters.

References

  • Gole, A. M., & Choo, D. W. (2014). Sphingolipids: promising lipid-class molecules with potential applications for industry. A review. Biotechnologie, Agronomie, Société et Environnement, 18(1). [Link]

  • Fridman, V., Suriyanarayanan, S., Novak, P., Fellman, V., & Hornemann, T. (2019). Hereditary sensory and autonomic neuropathy type 1 (HSANI) caused by a novel mutation in SPTLC2. Neurology, 92(12), e1337-e1342. [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio Technical Library. [Link]

  • Rhome, R., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 555. [Link]

  • Gantner, T., Dunn, T. M., & O'Sullivan, S. B. (2019). Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro. Scientific Reports, 9(1), 15003. [Link]

  • Neuropathy Commons. (n.d.). Hereditary Sensory and Autonomic Neuropathy (HSAN1). Massachusetts General Hospital. [Link]

  • Garofalo, K., Penno, A., Schmidt, B. P., Lee, H. J., Frosch, M. P., von Eckardstein, A., ... & Eichler, F. S. (2011). Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1. The Journal of clinical investigation, 121(12), 4735-45. [Link]

  • Al-Sari, M. A., & Al-Bader, M. D. (2019). Comparison of different methods for sphingolipid extraction. Metabolites, 9(10), 213. [Link]

  • Espe, J., Malle, E., & Hornemann, T. (2020). 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation. Autophagy, 16(12), 2239-2253. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2021). Measurement of 1-deoxysphingolipids in Parkinson's Disease Plasma. [Link]

  • Wiley, J. S., & Merrill, A. H. (2019). Analysis of 1-Deoxysphingoid Bases and Their N-Acyl Metabolites and Exploration of Their Occurrence in Some Food Materials. Journal of Agricultural and Food Chemistry, 67(43), 12057-12064. [Link]

  • Clark, D. J., & Weimer, J. M. (2019). Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue. Lipids in health and disease, 18(1), 1-10. [Link]

  • Othman, A., Mwinyi, J., & Hornemann, T. (2015). Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus. BMJ open diabetes research & care, 3(1), e000063. [Link]

  • Mwinyi, J., Boström, A., Fehrer, I., Othman, A., Waeber, G., Marti-Soler, H., ... & von Eckardstein, A. (2017). Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus. PloS one, 12(5), e0175776. [Link]

  • Klein, R. L., & Hammad, S. M. (2014). Increased Plasma Levels of Select Deoxy-ceramide and Ceramide Species are Associated with Increased Odds of Diabetic Neuropathy in Type 1 Diabetes: A Pilot Study. Metabolites, 4(3), 748-758. [Link]

  • Al-Sari, M. A., & Al-Bader, M. D. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 650. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [Link]

  • Max Planck Institute of Molecular Cell Biology and Genetics. (n.d.). Shotgun Lipidomics by Ultra-High Resolution Orbitrap Fourier Transform Mass Spectrometry. [Link]

  • Su, B., Bettcher, L. F., Hsieh, W. Y., Hornburg, D., Pearson, M. J., Blomberg, N., ... & Williams, K. J. (2022). A DMS Shotgun Lipidomics Workflow Application to Facilitate High-Throughput, Comprehensive Lipidomics. Metabolites, 12(10), 918. [Link]

  • Fuller, M., & Meikle, P. J. (2009). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Journal of lipid research, 50(8), 1666-1675. [Link]

  • Summers, S. A., & Chaurasia, B. (2020). The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines. Frontiers in Endocrinology, 11, 579. [Link]

  • Sadowski, T., & Shevchenko, A. (2017). Large-scale human skin lipidomics by quantitative, high-throughput shotgun mass spectrometry. Scientific reports, 7(1), 1-13. [Link]

  • Wikipedia. (n.d.). Shotgun lipidomics. [Link]

  • Eikel, D. (n.d.). SHOTGUN LIPIDOMICS ANALYSIS Using the TriVersa NanoMate® LESA® for Lipid Analysis in Biomedical Research. Advion Application Note. [Link]

  • Kasumov, T., & Sadygov, R. G. (2011). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Lipids, 46(3), 297-305. [Link]

  • Berchtold, L. A., & Maedler, K. (2014). Deoxysphingolipids, Novel Biomarkers for Type 2 Diabetes, Are Cytotoxic for Insulin-Producing Cells. Diabetes, 63(4), 1326-1339. [Link]

  • Han, X. (2016). Novel Advances in Shotgun Lipidomics for Biology and Medicine. Progress in lipid research, 61, 83-108. [Link]

  • Schuhmann, K., & Shevchenko, A. (2017). Systematic Screening for Novel Lipids by Shotgun Lipidomics. Methods in molecular biology (Clifton, N.J.), 1609, 29-39. [Link]

  • Summers, S. A., & Holland, W. L. (2021). Editorial: The Role of Ceramides in Diabetes and Cardiovascular Disease. Frontiers in Endocrinology, 12, 656300. [Link]

  • Merrill, A. H., & Sullards, M. C. (2006). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS Protocols. [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 31(1), 1-13. [Link]

  • Jiang, H., & Wang, S. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 124-130. [Link]

  • PREMIER Biosoft. (2020). High Throughput Shotgun Lipidomics Analysis with SimLipid Software. [Link]

  • Li, Q., & Wang, K. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Tarailo-Graovac, M., & van Karnebeek, C. D. (2018). Deoxysphingolipid precursors indicate abnormal sphingolipid metabolism in individuals with primary and secondary disturbances of serine availability. Journal of inherited metabolic disease, 41(3), 445-452. [Link]

  • Lipotype GmbH. (n.d.). Deoxyceramide Analysis. [Link]

  • Hsu, F. F. (2015). Ceramide Analysis by Multiple Linked-Scan Mass Spectrometry Using a Tandem Quadrupole Instrument. Methods in molecular biology (Clifton, N.J.), 1274, 41-57. [Link]

  • Tortorelli, S., & Turgeon, C. T. (2021). Development of a Multiplexed Sphingolipids Method for Diagnosis of Inborn Errors of Ceramide Metabolism. Clinical Chemistry, 67(9), 1235-1245. [Link]

Sources

Application

Application Note: Preparation of Liposomes Containing 3-Dehydroxy Ceramide 1 (3-DHC1)

The following Application Note is designed for researchers and formulation scientists working with 3-Dehydroxy Ceramide 1 (3-DHC1) . Note on Nomenclature: Based on chemical taxonomy, "3-Dehydroxy ceramide" refers to a ce...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and formulation scientists working with 3-Dehydroxy Ceramide 1 (3-DHC1) .

Note on Nomenclature: Based on chemical taxonomy, "3-Dehydroxy ceramide" refers to a ceramide analog lacking the hydroxyl group at the C3 position of the sphingoid base (closely related to 1-desoxymethylsphingosine or deoxyceramides ). These molecules lack a critical hydrogen-bond donor/acceptor, making them significantly more hydrophobic and prone to phase separation than standard ceramides. This protocol addresses the specific challenges of solubilizing and stabilizing these "crystallization-prone" lipids.

Abstract & Scientific Rationale

3-Dehydroxy ceramide 1 (3-DHC1) represents a class of sphingolipids where the C3-hydroxyl group is absent. In standard ceramides, the C3-OH group acts as a vital "molecular glue," forming hydrogen bonds with the phosphate headgroups of phospholipids (e.g., PC) and water molecules at the membrane interface.

The Challenge: The absence of this hydroxyl group in 3-DHC1 drastically reduces its interfacial polarity. This leads to two critical formulation failures:

  • Phase Separation: 3-DHC1 tends to self-aggregate and crystallize out of the lipid bilayer rather than mixing homogeneously.

  • Low Hydration Efficiency: The molecule resists interacting with the aqueous phase during film hydration.

The Solution: This protocol utilizes a High-Cholesterol / High-Temperature (HCHT) strategy. We employ a rigid phospholipid backbone (DSPC) to match the high phase transition temperature (


) of the ceramide, and a high molar ratio of cholesterol (40%) to fluidize the bilayer and mechanically disrupt 3-DHC1 crystallization.

Material Selection & Pre-Formulation[1]

A. Lipid Components
ComponentRoleRecommended Source
3-DHC1 Active Ingredient.[1] Hydrophobic, high

.
Synthetic/Custom Synthesis
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Bulk Lipid. High

(55°C) provides a rigid scaffold to hold the ceramide.
Avanti Polar Lipids / Merck
Cholesterol Stabilizer. Prevents ceramide crystallization by filling packing defects.Sigma-Aldrich (≥99%)
DSPE-PEG2000 (Optional)Steric Shield. Prevents liposome fusion (critical for "sticky" hydrophobic surfaces).Avanti Polar Lipids
B. Molar Ratios (Critical)

Standard liposome ratios (e.g., 70:30 PC:Chol) often fail with deoxy-ceramides. We recommend the following "Steric-Stabilized Ceramide Formulation" :

  • Molar Ratio: 55 : 35 : 10 (DSPC : Cholesterol : 3-DHC1)

  • If aggregation occurs: Add 5 mol% DSPE-PEG2000 (reducing DSPC to 50).

C. Solvent System

3-DHC1 is sparingly soluble.

  • Primary Solvent: Chloroform : Methanol (2:1 v/v).

  • Solubility Enhancer: If 3-DHC1 does not dissolve, add 5% (v/v) Ethanol or warm the solvent to 40°C.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for processing hydrophobic ceramides.

LiposomeWorkflow cluster_control Critical Control Points (CCP) Start Weighing & Solubilization (Chloroform:MeOH 2:1) Film Thin Film Formation (Rotary Evap @ 50°C) Start->Film Solvent Removal Vacuum Desiccation (High Vacuum, Overnight) Film->Vacuum Remove Trace Solvent Hydration Hydration (PBS pH 7.4 @ 65°C) Vacuum->Hydration Add Aqueous Buffer LUV MLV Suspension (Milky/Cloudy) Hydration->LUV Vortex Mixing Size Extrusion / Sonication (>65°C, 100nm Filter) LUV->Size Energy Input Final Final Liposomes (Translucent) Size->Final Annealing

Caption: Workflow for 3-DHC1 liposome preparation. Red dashed box indicates steps requiring temperature control above the lipid phase transition (


).
Step 1: Preparation of Lipid Film[1]
  • Stock Solutions: Prepare 10 mg/mL stocks of DSPC, Cholesterol, and 3-DHC1 in Chloroform:Methanol (2:1).

  • Mixing: In a round-bottom flask, combine lipids to achieve the 55:35:10 molar ratio.

    • Total Lipid Mass: Aim for 10–20 mg total lipid per 1 mL of final hydration volume.

  • Evaporation: Attach to a rotary evaporator.

    • Bath Temp: 50°C (Warm bath prevents premature ceramide precipitation).

    • Pressure: Reduce gradually to 150 mbar to prevent bumping, then to full vacuum.

  • Drying: Once a thin film forms, desiccate under high vacuum (<10 mbar) for minimum 12 hours .

    • Why? Residual solvent disrupts the bilayer structure, causing ceramide crystal growth later.

Step 2: Hydration (The "Hot" Method)

Crucial: 3-DHC1 increases the


 of the mixture. Hydration must occur above 60°C .
  • Buffer: Use PBS (pH 7.[2][3]4) or HEPES. Pre-heat buffer to 65–70°C .

  • Addition: Add buffer to the dried film.

  • Agitation: Rotate flask in a 65°C water bath for 30–60 minutes.

    • Vortexing: Every 10 minutes, vigorously vortex the hot mixture.

    • Visual Check: The film must completely peel off the glass. If white aggregates remain floating, the ceramide has not integrated. Sonication (bath sonicator at 65°C) may be required to disperse these aggregates.

Step 3: Sizing (Extrusion)

Do not use probe sonication if possible, as it can degrade ceramides and introduce titanium particles. Extrusion is preferred for uniformity.

  • Setup: Assemble a mini-extruder with a heating block set to 70°C .

  • Membrane: Use polycarbonate membranes with 100 nm pore size.

  • Passage: Pass the liposome suspension through the membrane 11–21 times.

    • Resistance: If resistance is high, the ceramide may be clogging the filter. Increase temperature or switch to a 200 nm filter first, then 100 nm.

  • Cooling: Allow liposomes to cool slowly to room temperature to anneal the membrane.

Characterization & Quality Control

A. Physicochemical Parameters
ParameterMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)100 – 140 nm
Polydispersity (PDI) DLS< 0.20 (Monodisperse)
Zeta Potential Electrophoretic Mobility-5 to -20 mV (Near neutral)
Encapsulation Efficiency HPLC-ELSD or LC-MS> 85%
B. Crystal Detection (The "Stress Test")

Because 3-DHC1 is prone to crystallization, standard DLS is insufficient.

  • Polarized Light Microscopy: Place a drop of liposomes on a slide under a polarized microscope.

    • Result: Liposomes are isotropic (dark). Ceramide crystals will appear birefringent (bright). Any brightness indicates formulation failure.

  • Differential Scanning Calorimetry (DSC): A sharp peak separate from the main transition indicates phase-separated pure ceramide.

Troubleshooting Guide

Problem: White precipitate forms upon cooling.

  • Cause: 3-DHC1 has phase-separated and crystallized.

  • Fix: Increase Cholesterol content to 40-45%. Decrease 3-DHC1 loading to 5%. Ensure cooling is gradual.

Problem: Film does not hydrate; flakes float in buffer.

  • Cause: The lipid film was too thick or the hydration temperature was too low.

  • Fix: Use a larger flask to spread the film thinner. Increase hydration temperature to 75°C. Add 5% Ethanol to the hydration buffer (temporary permeabilizer).

Problem: Extruder blocks immediately.

  • Cause: Large Multi-Lamellar Vesicles (MLVs) or ceramide aggregates.

  • Fix: Perform 3 cycles of Freeze-Thaw (Liquid Nitrogen

    
     65°C Water Bath) before extrusion to break down MLVs.
    

References

  • Cayman Chemical. (2025).[2] C16 1-Deoxyceramide Product Information & Solubility Data. Link

  • Lipotype GmbH. (2024). Deoxyceramide Analysis and Structural Biology. Link

  • Goon, P., et al. (2023). "The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier." MDPI Pharmaceuticals. Link

  • Castro, G.A., et al. (2001). "Preparation of liposomes containing Ceramide 3 and their membrane characteristics." Colloids and Surfaces B: Biointerfaces. Link

  • Bui, T.T., et al. (2016). "Solid lipid particulation solubilises ceramide 3." Personal Care Magazine. Link

Sources

Method

MRM transitions for Ceramide EOS mass spectrometry analysis

An Application Guide to the Quantitative Analysis of Ceramide [EOS] by LC-MS/MS Authored by: A Senior Application Scientist This document provides a detailed guide for the quantitative analysis of Ceramide [EOS], a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Ceramide [EOS] by LC-MS/MS

Authored by: A Senior Application Scientist

This document provides a detailed guide for the quantitative analysis of Ceramide [EOS], a unique and vital lipid class, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for Cer[EOS] quantification in various matrices.

Introduction: The Analytical Challenge of Ceramide [EOS]

Ceramides are fundamental structural components of the skin's stratum corneum, playing a pivotal role in maintaining the skin's barrier function against water loss and external insults.[1][2] Among the diverse ceramide classes, Ceramide [EOS] (esterified ω-hydroxy fatty acid with a sphingosine base) is of particular interest. Its unique structure, featuring a very long-chain ω-hydroxy fatty acid amide-linked to a sphingosine base, with an additional fatty acid (often linoleic acid) ester-linked to the ω-hydroxyl group, makes it essential for the formation of the highly ordered lipid lamellae in the skin.[3][4]

The analytical quantification of Cer[EOS] presents significant challenges due to its:

  • Structural Complexity: The presence of three distinct lipid chains (sphingosine base, ω-hydroxy fatty acid, and ester-linked fatty acid) results in a high molecular weight and complex fragmentation pattern.[3]

  • Low Abundance: Cer[EOS] is often found in lower concentrations compared to other ceramide classes, demanding highly sensitive analytical methods.[5]

  • Isobaric Overlap: The vast heterogeneity in the chain lengths of its three components leads to numerous isobaric species, making specific quantification difficult without effective chromatographic separation.

This guide details a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM), the gold standard for sensitive and specific quantification of complex lipids, to overcome these challenges.[5]

The Principle of MRM for Ceramide Analysis

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique performed on a triple quadrupole mass spectrometer. Its power lies in its specificity: it isolates a specific precursor ion (Q1), fragments it in a collision cell (Q2), and then detects a specific fragment product ion (Q3). This two-stage filtering process drastically reduces chemical noise and enhances sensitivity, making it ideal for quantifying low-abundance analytes in complex matrices.[6]

For ceramides, electrospray ionization in positive mode ([ESI+]) typically generates a protonated molecule [M+H]⁺. During collision-induced dissociation (CID), the most common fragmentation pathway is the cleavage of the amide bond. This results in the loss of the N-acyl chain and produces a characteristic product ion derived from the sphingoid backbone.[7] For ceramides containing a d18:1 sphingosine base, this characteristic ion is observed at a mass-to-charge ratio (m/z) of 264.3.[8][9] This predictable fragmentation is the cornerstone of building a robust MRM method for most ceramide classes.

MRM_Principle cluster_MS Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Ion Selection Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Selection Q2->Q3 Fragments Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source (ESI+) IonSource->Q1

Figure 1: Principle of Multiple Reaction Monitoring (MRM).

Experimental Protocol: Sample Preparation

The goal of sample preparation is to efficiently extract Cer[EOS] from the biological matrix while removing interfering substances. A modified Bligh & Dyer or Folch liquid-liquid extraction is a robust and widely used method.[8][10]

Protocol for Lipid Extraction:

  • Homogenization: Homogenize the sample (e.g., ~20 mg of tissue) in a suitable solvent. For plasma or cell lysates, start with a known volume (e.g., 50 µL).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS) to the sample. The ideal IS is a stable isotope-labeled Cer[EOS] (e.g., ¹³C or ²H). If unavailable, a non-endogenous odd-chain ceramide can be used, though this is less accurate for Cer[EOS].[9][11]

  • Solvent Addition & Extraction: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 5 minutes at 4°C. This one-phase system ensures intimate contact between the solvent and the sample for efficient lipid extraction.

  • Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge at ~2000 x g for 10 minutes. This creates a lower organic phase containing the lipids and an upper aqueous phase.

  • Collection of Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: To maximize recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 9:1 methanol:chloroform) for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

A well-developed chromatographic method is essential to separate Cer[EOS] from other lipid classes and resolve isobaric interferences, thereby improving the accuracy of quantification.[8]

Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject on LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. IS Integrate->Quantify

Figure 2: Overall workflow for Cer[EOS] analysis.
Liquid Chromatography (LC) Conditions

Reverse-phase chromatography on a C18 column is effective for separating ceramides based on their hydrophobicity, which is largely determined by their acyl chain lengths.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size)Provides excellent separation of lipids based on hydrophobicity.
Mobile Phase A Water with 0.2% Formic Acid + 10 mM Ammonium FormateThe aqueous phase for the gradient. Additives promote protonation ([M+H]⁺) for ESI+.
Mobile Phase B Acetonitrile:Isopropanol (60:40, v/v) with 0.2% Formic AcidThe organic phase. Isopropanol is crucial for eluting highly hydrophobic lipids like Cer[EOS].[8][9]
Flow Rate 0.3 mL/minA typical flow rate for analytical scale columns, compatible with standard ESI sources.
Injection Volume 5 µLA standard volume; should be optimized to avoid column overloading or poor peak shape.
Gradient Program 0-3 min: 50% to 100% B3-15 min: Hold 100% B15.1-16 min: 100% to 50% B16.1-20 min: Hold 50% B (Equilibration)The initial shallow gradient separates less hydrophobic lipids, while the extended hold at 100% B is necessary to elute the very non-polar Cer[EOS] species.
Mass Spectrometry (MS) Conditions & MRM Transitions

The following table provides starting MRM transitions for common Cer[EOS] species. The precursor ion is the protonated molecule [M+H]⁺. The primary product ion (Quantifier) for these species is based on the common d18:1 sphingosine backbone (m/z 264.3). A secondary product ion (Qualifier) can be used for confirmation. Collision Energy (CE) and Dwell Time must be optimized for the specific instrument being used. [9]

Ceramide [EOS] Species¹Precursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Dwell Time (ms)Collision Energy (eV)
Cer[EOS] d18:1/ω-C30:0/18:2 (Linoleic)1050.9264.3282.35035-45
Cer[EOS] d18:1/ω-C32:0/18:2 (Linoleic)1078.9264.3282.35035-45
Cer[EOS] d18:1/ω-C34:0/18:2 (Linoleic)1107.0264.3282.35035-45
Cer[EOS] d18:1/ω-C30:0/18:1 (Oleic)1052.9264.3282.35035-45
Cer[EOS] d18:1/ω-C32:0/18:1 (Oleic)1080.9264.3282.35035-45
Cer[EOS] d18:1/ω-C34:0/18:1 (Oleic)1109.0264.3282.35035-45

¹Nomenclature: Sphingoid base / ω-hydroxy fatty acid / ester-linked fatty acid

Method Validation and Quality Control: Ensuring Trustworthiness

A robust analytical method requires rigorous validation to ensure that the results are accurate and reproducible. The protocol should be validated according to regulatory guidelines, such as those from the FDA, for key bioanalytical parameters.[9]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity & Range The range over which the assay is accurate and precise, determined by a calibration curve.R² > 0.99
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Precision < 20% CV, Accuracy within ±20% of nominal value.[9]
Precision (Intra- & Inter-day) The closeness of repeated measurements, assessed using Quality Control (QC) samples at low, medium, and high concentrations.< 15% Coefficient of Variation (CV).[11]
Accuracy The closeness of the measured value to the true value, assessed using QC samples.Within ±15% of the nominal value.[11]
Recovery The efficiency of the extraction process, determined by comparing pre-extraction vs. post-extraction spiked samples.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Should be minimized and consistent.
Stability Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, bench-top, etc.).Analyte concentration should remain within ±15% of the baseline value.

Self-Validating System: To ensure trustworthiness on a run-to-run basis, incorporate a robust Quality Control (QC) system.[9]

  • System Suitability: Inject a standard mixture at the beginning of the run to confirm LC and MS performance.

  • Blanks: Inject a solvent blank after the highest calibrator and periodically throughout the run to monitor for system carryover.

  • QC Samples: Prepare a pooled sample from the study subjects to create low, medium, and high QC samples. Analyze these QCs at the beginning, middle, and end of the analytical batch to monitor the assay's performance and validate the run.

References

  • Kasprzyk, E., et al. (2014). Quantification of Ceramide Species in Biological Samples by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 406(13), 3037–3049. [Link]

  • Lee, S., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 66(2), 118-125. [Link]

  • Burla, B., et al. (2018). Validating Quantitative Untargeted Lipidomics Across Nine Liquid Chromatography-High-Resolution Mass Spectrometry Platforms. Analytical Chemistry, 90(15), 9093–9101. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(25), 8079–8086. [Link]

  • Li, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Lee, S., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. [Link]

  • Boelsma, E., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(8), 1717–1729. [Link]

  • Takeda, H., et al. (2021). A high throughput lipidomics method using scheduled multiple reaction monitoring. bioRxiv. [Link]

  • SCIEX. (2018). Broad Lipid Profiling using a High-Throughput Targeted LC-MRM Method. SCIEX Technical Note. [Link]

  • Wessjohann, L. A., et al. (2011). Investigation of the Molecular Structure of the Human Stratum Corneum Ceramides [NP] and [EOS] by Mass Spectrometry. Skin Pharmacology and Physiology, 24(2), 70-81. [Link]

  • t'Kindt, R., et al. (2008). LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. ResearchGate. [Link]

  • Trajkovic-Jolevska, S., et al. (2004). CER fragmentation pattern. ResearchGate. [Link]

  • Pi, S., et al. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice. Semantic Scholar. [Link]

  • Kim, H. J., et al. (2016). Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 727–734. [Link]

  • Sugiura, K., et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLoS ONE, 7(11), e49519. [Link]

  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 412(13), 3047–3057. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Dehydroxy Ceramide 1 Ionization in LC-MS

Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the ioniza...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the ionization efficiency of 3-Dehydroxy ceramide 1 in Liquid Chromatography-Mass Spectrometry (LC-MS). The following troubleshooting guides and FAQs address specific experimental challenges to enhance your analytical outcomes.

Troubleshooting Guide: Low Signal Intensity of 3-Dehydroxy Ceramide 1

Low signal intensity is a frequent challenge in the analysis of neutral lipids like 3-Dehydroxy ceramide 1. This guide provides a systematic approach to diagnose and resolve this issue.

Problem 1: Poor Ionization in Positive ESI Mode

Symptoms:

  • Low abundance of the protonated molecule [M+H]⁺.

  • High background noise relative to the analyte signal.

Causality: 3-Dehydroxy ceramide 1, lacking easily ionizable functional groups, exhibits poor proton affinity. In positive electrospray ionization (ESI), the formation of [M+H]⁺ is often inefficient.

Solutions:

1. Promote Adduct Formation with Mobile Phase Additives:

The most effective strategy to enhance the ionization of neutral lipids is to facilitate the formation of adducts with cations.[1]

  • Ammonium Formate/Acetate: These are common additives that can improve signal intensity. A study on ceramide analysis demonstrated that 10 mM ammonium formate significantly improved ionization in positive ion mode.[2][3]

  • Alkali Metal Salts (Sodium or Lithium): The addition of sodium or lithium salts can promote the formation of [M+Na]⁺ or [M+Li]⁺ adducts, which are often more stable and abundant than the protonated molecule.[4][5][6] Lithium, in particular, has been shown to be effective in the ionization of neutral lipids.[4]

  • Chloride Adducts (Negative Mode): While this guide focuses on positive mode, it's worth noting that forming chloride adducts ([M+Cl]⁻) in negative ESI mode can increase sensitivity for ceramides by 10- to 50-fold.[7]

Table 1: Comparison of Mobile Phase Additives for Positive ESI

AdditiveTypical ConcentrationPredominant AdductExpected Outcome
Ammonium Formate5-10 mM[M+NH₄]⁺Moderate signal enhancement.[2][3][8]
Ammonium Acetate10 mM[M+NH₄]⁺Moderate signal enhancement.[9]
Sodium Iodide (NaI)100 µM[M+Na]⁺Significant signal enhancement.[10]
Lithium Chloride (LiCl)50 mM in aqueous phase of extraction[M+Li]⁺Strong signal enhancement.[4][5][6]

Experimental Protocol: Optimizing Mobile Phase Additives

  • Prepare Stock Solutions: Prepare 1 M stock solutions of ammonium formate, ammonium acetate, sodium iodide, and lithium chloride in LC-MS grade water.

  • Mobile Phase Preparation: Prepare your standard mobile phases (e.g., Mobile Phase A: Acetonitrile:Water (3:2, v/v), Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v)).[2][3]

  • Additive Spiking: To your final mobile phase mixture, add the chosen additive to the desired final concentration (start with the lower end of the recommended range).

  • System Equilibration: Equilibrate the LC-MS system with the new mobile phase for at least 15-20 minutes before injecting your sample.

  • Data Acquisition: Acquire data and compare the signal intensity of the target adduct ([M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺) with the signal of the [M+H]⁺ ion obtained without additives.

2. Optimize Ion Source Parameters:

Fine-tuning the ion source parameters is critical to maximize the formation and transmission of your ion of interest.[11][12]

  • Capillary Voltage: A typical starting point is 2.5 kV.[2][3] Adjust in increments of 0.5 kV to find the optimal voltage for adduct formation.

  • Cone Voltage (Fragmentor Voltage): This parameter influences in-source fragmentation. Start with a lower value (e.g., 40 V) and gradually increase it.[2][3] Be aware that excessively high cone voltages can lead to the fragmentation of your adduct, reducing its signal.[10][13]

  • Source and Desolvation Temperatures: Optimal temperatures aid in desolvation without causing thermal degradation. Typical values are 140°C for the source and 600°C for desolvation.[2][3]

Workflow for Ion Source Optimization

Caption: A systematic workflow for optimizing key ion source parameters.

Frequently Asked Questions (FAQs)

Q1: I am observing significant in-source fragmentation of my 3-Dehydroxy ceramide 1. How can I minimize this?

A1: In-source fragmentation can lead to misinterpretation of data and reduced signal of the precursor ion.[11][12][13] To minimize this:

  • Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions in the source. Lowering it will result in "softer" ionization.

  • Optimize Source Temperatures: Excessively high temperatures can cause thermal degradation that mimics fragmentation.

  • Use a More Stable Adduct: Alkali metal adducts ([M+Na]⁺, [M+Li]⁺) are generally more stable and less prone to fragmentation than protonated or ammoniated adducts.[1]

Q2: Should I use positive or negative ion mode for 3-Dehydroxy ceramide 1 analysis?

A2: Both modes can be used, but the choice depends on your specific goals and available mobile phase additives.

  • Positive Ion Mode: This is generally preferred when using additives like ammonium formate, sodium, or lithium salts to form abundant adducts.[2][3][4] Tandem MS of the [M+H]⁺ or [M+Li]⁺ ions provides characteristic fragments for structural confirmation.[5][6][14][15]

  • Negative Ion Mode: This mode can be highly sensitive if you promote the formation of chloride adducts ([M+Cl]⁻).[7] Deprotonation to form [M-H]⁻ is also possible and can yield structurally informative fragments in MS/MS experiments.[14][16]

Q3: What type of LC column is best suited for 3-Dehydroxy ceramide 1 analysis?

A3: Reversed-phase chromatography is commonly used for ceramide analysis.

  • C18 Columns: A C18 column, such as an ACQUITY UPLC CSH C18, is a robust choice for separating ceramides based on their hydrophobicity.[2][3]

  • Mobile Phase Gradient: A typical gradient involves a polar mobile phase (e.g., acetonitrile/water) and a less polar mobile phase (e.g., isopropanol/acetonitrile) to effectively elute the different ceramide species.[2][3]

Q4: Can I use direct infusion ("shotgun lipidomics") instead of LC-MS for my analysis?

A4: While direct infusion is a high-throughput technique, it has limitations for ceramide analysis.

  • Ion Suppression: In complex mixtures, more abundant lipids can suppress the ionization of less abundant species like 3-Dehydroxy ceramide 1.

  • Isomeric Separation: Direct infusion cannot separate isomeric or isobaric species.

  • LC-MS is Recommended: For these reasons, LC-MS is generally the preferred method for reliable identification and quantification of specific ceramides in biological samples.[16][17]

Q5: My signal intensity varies significantly between runs. What could be the cause?

A5: Run-to-run variability can be caused by several factors:

  • Mobile Phase Preparation: Ensure your mobile phases, including additives, are prepared fresh and consistently for each batch of samples.[18]

  • System Contamination: Contaminants can build up in the ion source, leading to signal suppression. Regular cleaning of the source components is essential.

  • Column Degradation: Over time, the performance of your LC column can degrade. Monitor peak shape and retention time to assess column health.

Visualization of ESI Adduct Formation

ESI_Adduct_Formation cluster_0 Electrospray Droplet cluster_1 Gas Phase Ions Cer Ceramide (Neutral) Cer_NH4 [Cer + NH₄]⁺ Cer->Cer_NH4 + NH₄⁺ Cer_Na [Cer + Na]⁺ Cer->Cer_Na + Na⁺ Cer_Li [Cer + Li]⁺ Cer->Cer_Li + Li⁺ NH4 NH₄⁺ Na Na⁺ Li Li⁺

Caption: Formation of different adducts of 3-Dehydroxy ceramide 1 during ESI.

References

  • Koelmel, J. P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13523–13532. [Link]

  • Koelmel, J. P., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed. [Link]

  • Chen, S., et al. (2013). Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry. Investigative Ophthalmology & Visual Science, 54(7), 4553–4564. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of neutral lipids as an enabling technology for elucidation of lipid-related diseases. American Journal of Physiology-Endocrinology and Metabolism, 288(1), E1–E7. [Link]

  • Hsu, F. F., & Turk, J. (2009). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(4), 657–669. [Link]

  • Hsu, F. F., et al. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(6), 680–695. [Link]

  • Hsu, F. F., et al. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. ACS Publications. [Link]

  • Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. European Journal of Lipid Science and Technology, 120(8), 1800171. [Link]

  • Koelmel, J. P., et al. (2018). Optimization of ESI Parameters for Comprehensive Lipid Analysis. ResearchGate. [Link]

  • Lee, S., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-55. [Link]

  • Lee, S., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. [Link]

  • Kiontke, S., et al. (2025). Quasi-Simultaneous Identification of Polar and Neutral Lipids in Mass Spectrometry by kHz Switching of Electrospray and Plasma Ionization. Analytical Chemistry. [Link]

  • Campbell, J. L., & Baba, T. (2016). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Metabolites, 6(3), 26. [Link]

  • Smith, C. A., et al. (2019). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. Journal of the American Society for Mass Spectrometry, 30(11), 2374–2381. [Link]

  • Jirásko, R., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]

  • Han, X. (2017). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(8), 764-773. [Link]

  • D’Amore, L., et al. (2021). Optimization of the ion source and liquid chromatography parameters: LC.... ResearchGate. [Link]

  • Spectroscopy Staff. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. [Link]

  • Kashem, M. A., & Liao, C. (2011). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatographic Science, 49(1), 44–49. [Link]

  • Kim, J. H., et al. (2009). Mobile phase compositions for ceramide III by normal phase high performance liquid chromatography. ResearchGate. [Link]

  • Roth, M. (2025). How Lipid Profiling Works. Kansas Lipidomics Research Center. [Link]

  • Gathungu, R. M., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Sugimoto, M., et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLoS ONE, 7(11), e49519. [Link]

  • Gathungu, R. M., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential metabolic messengers. ResearchGate. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu Scientific Instruments. [Link]

  • Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research, 49(7), 1466–1476. [Link]

  • Wijesinghe, D. S., et al. (2010). Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels. Journal of Lipid Research, 51(3), 641–650. [Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 3-Dehydroxy Ceramide 1

This guide is designed as a specialized technical support module for researchers working with 3-Dehydroxy Ceramide 1 (and structurally related 1-deoxy or 3-deoxy sphingolipids). These lipids present unique solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support module for researchers working with 3-Dehydroxy Ceramide 1 (and structurally related 1-deoxy or 3-deoxy sphingolipids). These lipids present unique solubility challenges due to the absence of the C3-hydroxyl group, which significantly reduces polarity and alters membrane packing properties compared to canonical ceramides.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Experimental Delivery[1][3]

The Physics of Insolubility: Why This Standard Fails

Q: Why does 3-Dehydroxy Ceramide 1 precipitate even in solvents that work for other ceramides?

A: Standard ceramides possess two hydrophilic hydroxyl groups (C1 and C3) on the sphingoid base.[3] These act as a "polar hook," allowing the molecule to interact with polar solvents (like methanol or DMSO) and form hydrogen bond networks.

3-Dehydroxy Ceramide 1 lacks the hydroxyl group at the C3 position.[1][3][4] This modification has two critical physicochemical consequences:

  • Loss of Polarity: The molecule is significantly more hydrophobic (lipophilic) than canonical ceramides.[3] It behaves more like a wax ester than a membrane lipid.[1][3]

  • Altered Packing: Without the C3-OH to participate in interfacial hydrogen bonding, the acyl chains pack more tightly, increasing the melting point and crystalline energy.[1] This makes "breaking" the crystal lattice to dissolve it energetically expensive.[1]

Solubility Decision Tree

Use this logic flow to determine your solvent strategy based on your application.

SolubilityTree Start Start: 3-Dehydroxy Ceramide 1 Solid AppType Select Application Start->AppType MassSpec LC-MS / Analytical Std AppType->MassSpec CellCulture Cell Culture / Bioassay AppType->CellCulture Biophysics Liposomes / Monolayers AppType->Biophysics Solvent1 Solvent: Chloroform:Methanol (2:1) MassSpec->Solvent1 High Solubility Solvent2 Solvent: Ethanol (Warm) -> BSA Complex CellCulture->Solvent2 Bio-compatible Solvent3 Solvent: Chloroform or Hexane:Isopropanol Biophysics->Solvent3 Film Formation

Figure 1: Solvent selection decision tree based on experimental end-use.[1][2][3][4]

Preparation of Stock Solutions (Primary Solubilization)[3][4]

Q: What is the absolute best solvent system for high-concentration stocks?

A: Do not use pure Methanol or DMSO for primary stocks; the lipid will likely crash out or form a film upon freezing.

Recommended Protocol: The "Chloroform Core" For long-term storage and analytical standards, use a Chloroform:Methanol (2:1 v/v) mixture.[1][3][4]

  • Why: Chloroform dissolves the hydrophobic chains, while the small amount of Methanol disrupts intermolecular hydrogen bonds (if any remain) and ensures compatibility with glass surfaces.

  • Concentration: Up to 5 mg/mL (warm to 37°C if necessary).

  • Storage: -20°C in glass vials with Teflon-lined caps . Never use plastic.[1][3][5][6]

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingApplication Note
Water / PBS Insoluble Will form a film or precipitate immediately.[1][2][3][4]
DMSO Poor / Risky Requires heating.[1][3][4] High risk of "crashing out" upon dilution.[1][3]
Methanol (100%) Low Not recommended for 3-Dehydroxy variants.[1][2][3][4]
Ethanol (100%) Moderate Good for intermediate step in cell delivery (requires warming).[1][3][4]
Chloroform:MeOH (2:1) Excellent Gold Standard for stock storage.[1][3][4]

Aqueous Delivery: The BSA Complexing Method

Q: I injected my ethanolic/DMSO stock into cell media and it turned cloudy/precipitated. How do I treat cells?

A: This is the most common failure mode. You cannot inject hydrophobic lipids directly into aqueous media; they will aggregate, leading to uneven dosing and artifacts. You must use a carrier protein.[1][3] The Dodson/Pagano BSA Complexing Method is the industry standard for delivering ceramides to cells.

The Protocol (Self-Validating):

  • Dry Down: Aliquot your desired amount of lipid (e.g., from Chloroform stock) into a sterile glass tube. Dry under Nitrogen gas to remove all chloroform.[1][3]

  • Redissolve: Add a small volume of absolute Ethanol (e.g., 10-20 µL) to the dried film.[1][3][4]

    • Validation: Verify the film is completely dissolved.[1] You may need to warm the tube to 37°C.[1][7]

  • Prepare Carrier: Prepare a 0.34 mg/mL BSA solution (Fatty-acid free BSA) in PBS or serum-free media. Warm this solution to 37°C.

  • Injection (The Critical Step): While vortexing the warm BSA solution, inject the ethanolic lipid solution.

    • Ratio: Final Ethanol concentration must be < 1% (optimally < 0.1%).[1][3][4]

    • Molar Ratio: Target a 1:1 molar ratio of Lipid:BSA.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes. The solution should be optically clear. If it is cloudy, the complexing failed (start over).[3]

BSAWorkflow Step1 1. Dry Lipid (N2 Gas) Step2 2. Dissolve in EtOH (Warm) Step1->Step2 Remove CHCl3 Step3 3. Inject into Warm BSA Step2->Step3 <1% Final Vol Step4 4. Vortex & Incubate 30m Step3->Step4 Bind to Hydrophobic Pocket Result Clear Complex Ready for Cells Step4->Result Check Clarity

Figure 2: Workflow for complexing 3-Dehydroxy Ceramide 1 to BSA for cell delivery.

Troubleshooting & FAQs

Q: My standard arrived as a powder. I added DMSO and it won't dissolve, even with vortexing. A: 3-Dehydroxy ceramides have high crystal lattice energy.[1][2][3][4]

  • Fix: Sonicate the vial in a water bath at 40-50°C for 10-15 minutes. If it still does not dissolve, add a small amount of Chloroform (if compatible with your downstream step) or switch to Ethanol and heat to 50°C. Note: Avoid temperatures >60°C to prevent degradation.

Q: Can I use plastic pipette tips? A: For Chloroform stocks: NO . Chloroform leaches plasticizers (phthalates) from polypropylene tips, which will appear as contaminant peaks in Mass Spec.[3] Use glass syringes (Hamilton) or glass pipettes. For aqueous/BSA steps: Yes, plastic tips are acceptable.

Q: I see an "oily film" on top of my cell culture media. A: This indicates the lipid has phase-separated.[1][3][4]

  • Cause: You likely skipped the BSA complexing step or added the lipid to cold media.

  • Solution: You must restart. Once the lipid aggregates in aqueous media, it cannot be re-dispersed evenly. Use the BSA protocol described in Section 3.

Q: How do I quantify the concentration if I suspect some was lost? A: Because this lipid lacks the C3-OH, standard enzymatic ceramide assays (which often rely on ceramide kinase) may not work.[1][3][4]

  • Validation: You must use LC-MS/MS or HPTLC (High-Performance Thin-Layer Chromatography) to verify concentration.[1][2][3][4]

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. Avanti Research.[1][3] [Link]

  • PubChem. 3-Dehydroxy ceramide 1 (Compound Summary). National Library of Medicine.[1][3] [Link][1][3][4]

  • Pagano, R. E., & Martin, O. C. (1988).[1] A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry.[1][3][5][7] (Basis for BSA method).[1][3][7][8] [Link][1][3][4]

Sources

Reference Data & Comparative Studies

Validation

Precision in Lipidomics: A Comparative Guide to Validating Ceramide EOS (Cer1) Quantification via Deuterated Internal Standards

Introduction: The "Sticky" Challenge of Ceramide EOS Ceramide EOS (Esterified Omega-hydroxy Sphingosine), formerly known as Ceramide 1, is a linoleic acid-rich ultra-long-chain lipid critical for the skin barrier's lamel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Challenge of Ceramide EOS

Ceramide EOS (Esterified Omega-hydroxy Sphingosine), formerly known as Ceramide 1, is a linoleic acid-rich ultra-long-chain lipid critical for the skin barrier's lamellar organization.[1] Its unique structure—a sphingoid base esterified to an


-hydroxy fatty acid—makes it exceptionally lipophilic and prone to significant analytical challenges.

In high-throughput drug development and dermatological research, quantifying Ceramide EOS is not merely about detection; it is about accuracy amidst noise . Biological matrices (plasma, stratum corneum extracts) are rich in phospholipids that co-elute with ceramides, causing ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares validation strategies, demonstrating why Deuterated Internal Standards (d-IS) are the non-negotiable gold standard for regulatory-grade quantification, contrasting them against lower-cost alternatives.

Comparative Analysis of Quantification Strategies

To validate a method according to FDA or EMA bioanalytical guidelines, you must prove that your quantification is not skewed by the matrix. Here is how the three primary strategies fare:

Strategy A: External Calibration (Absolute Quantification)
  • Method: A standard curve of Ceramide EOS is run in pure solvent. Samples are quantified against this curve.

  • The Flaw: This method assumes the ionization efficiency in your clean solvent is identical to that in a complex plasma/skin extract. It is almost never true. Co-eluting lipids often "steal" charge in the ESI source, leading to massive underestimation (e.g., reporting 40% of the true concentration).

Strategy B: Structural Analog Internal Standards (e.g., C17-Ceramide)
  • Method: Spiking samples with a non-endogenous ceramide (like C17 or C12 Ceramide) that is structurally similar but not identical.

  • The Flaw: While better than external calibration, analogs have different retention times. If Ceramide EOS elutes at 4.5 min and the C17 analog elutes at 3.2 min, they experience different matrix environments at the exact moment of ionization. The analog cannot correct for a suppression event that happens 1.3 minutes later.

Strategy C: Deuterated Internal Standards (The Gold Standard)
  • Method: Spiking with stable isotope-labeled Ceramide EOS (e.g., d9-Ceramide EOS) or a closely matched deuterated Very Long Chain Ceramide (e.g., d18:1/24:0).

  • The Advantage: The d-IS is chemically identical (save for mass) to the analyte. They co-elute . Therefore, if the matrix suppresses the signal of Ceramide EOS by 30%, it also suppresses the d-IS by exactly 30%. The ratio remains constant, yielding accurate quantification.

Comparative Data Summary
FeatureExternal CalibrationStructural Analog (C17)Deuterated IS (d-IS)
Cost LowMediumHigh
Correction for Extraction Loss NonePartial (if added pre-extraction)Excellent
Correction for Matrix Effects NonePoor (Ret. time mismatch)Excellent (Co-elution)
Regulatory Acceptance (FDA/EMA) LowConditionalHigh

Visualizing the Mechanism of Error

The following diagram illustrates why co-elution (achieved only by Deuterated IS) is critical for correcting Ion Suppression.

MatrixEffect cluster_LC Liquid Chromatography cluster_ESI ESI Source (Ionization) Sample Biological Sample (Cer EOS + Matrix) Column C18 Column Separation Sample->Column Ionization Electrospray Ionization Column->Ionization Elution Detector Mass Spec Detector Ionization->Detector Analyte Ions Suppression Matrix Interference (Phospholipids compete for charge) Suppression->Ionization Reduces Efficiency Result_Analog Analog IS Result: Error (Different RT) Detector->Result_Analog Analog elutes early (Misses suppression zone) Result_Deuterated Deuterated IS Result: Corrected (Same RT) Detector->Result_Deuterated d-IS co-elutes (Experiences same suppression)

Figure 1: Mechanism of Matrix Effect Correction. Structural analogs (red path) often elute before the suppression zone, failing to correct errors. Deuterated standards (green path) co-elute, normalizing the suppression.

Validated Experimental Protocol

This protocol is designed for the quantification of Ceramide EOS in plasma or skin homogenates using a deuterated internal standard (e.g., Ceramide d18:1/24:0-d7 if d-EOS is unavailable, though d-EOS is preferred).

A. Materials
  • Analyte: Ceramide EOS standard.[2]

  • Internal Standard (IS): d9-Ceramide EOS (ideal) or d7-Ceramide 24:0 (acceptable surrogate).

  • Matrix: Human Plasma or Stratum Corneum extract.

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Modified Bligh & Dyer)
  • Aliquot: Transfer 50 µL of sample into a glass tube.

  • Spike IS: Add 10 µL of Deuterated IS working solution (200 ng/mL). Crucial: This must be added before extraction to account for recovery losses.

  • Extraction: Add 1.5 mL Methanol:Chloroform (2:1 v/v). Vortex for 1 min.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Water. Centrifuge at 3000 x g for 10 min.

  • Dry Down: Transfer the lower organic layer to a new vial and evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL MeOH:IPA (50:50) with 0.1% Formic Acid.

C. LC-MS/MS Conditions[3][4][5][6][7]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in MeOH/Water (60:40) + 0.1% FA.[3]

  • Mobile Phase B: 5 mM Ammonium Formate in IPA/MeOH (90:10) + 0.1% FA.[3]

  • Gradient: 60% B to 100% B over 8 minutes (Ceramide EOS is extremely lipophilic and elutes late).

D. Validation Workflow Diagram

Protocol Start Start: Biological Sample Spike Step 1: Spike Deuterated IS (Pre-Extraction) Start->Spike Extract Step 2: Liquid-Liquid Extraction (Chloroform/MeOH) Spike->Extract LC Step 3: UHPLC Separation (C18 Column) Extract->LC MS Step 4: MS/MS Detection (MRM Mode) LC->MS Calc Step 5: Calculate Ratio (Area Analyte / Area IS) MS->Calc

Figure 2: Step-by-step validation workflow ensuring the Internal Standard corrects for both extraction efficiency and ionization variability.

Experimental Validation: Proving the Concept

To scientifically validate this method, you must calculate the Matrix Factor (MF) and Recovery (RE) .

Experiment Setup

Prepare three sets of samples:

  • Set A (Neat Standard): Analyte + IS in pure solvent.

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with Analyte + IS.[4]

  • Set C (Pre-Extraction Spike): Blank matrix spiked with Analyte + IS, then extracted.

Calculations
  • Matrix Effect (ME):

    
    
    
    • Goal: A value close to 0%.[5] Negative values indicate suppression.[4]

  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: This should be 1.0 . This proves the IS corrected the matrix effect.

Representative Data: Deuterated vs. Analog

Simulated data based on typical lipidomics validation studies.

ParameterStructural Analog (C17-Cer)Deuterated IS (d9-Cer EOS)Interpretation
Analyte Retention Time 6.5 min6.5 min
IS Retention Time 4.2 min6.5 mind-IS Co-elutes
Absolute Matrix Effect -45% (Suppression)-45% (Suppression)Both suffer suppression
IS-Normalized Matrix Factor 0.65 (Failed)0.99 (Passed)d-IS corrects the error
Accuracy (% Bias) -35%± 4%
Precision (% CV) 12.5%3.2%

Analysis: In the table above, the "Absolute Matrix Effect" is high (-45%) for both because the matrix is dirty. However, the IS-Normalized Matrix Factor for the Deuterated standard is 0.99. This means the d-IS "felt" the same -45% suppression, so when you took the ratio, the error cancelled out. The Analog IS, eluting earlier, did not feel the suppression, resulting in a failed correction (0.65).

Troubleshooting & Optimization

  • Isobaric Interference: Ceramide EOS has a high molecular weight. Ensure your MS/MS transitions (e.g., m/z precursor -> m/z 264.3 sphingosine fragment) are specific.

  • Carryover: Due to high lipophilicity, Ceramide EOS sticks to injector needles. Use a strong needle wash (Isopropanol/Acetone/Cyclohexane) to prevent ghost peaks in subsequent runs.

  • Solubility: Ensure the d-IS stock solution is fully dissolved. Sonicate in MeOH:CHCl3 (1:1) if necessary.[2]

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. [Link][7][8]

  • Jiang, H., et al. (2013).[9] "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma."[10][5][11][9][12] Analytical and Bioanalytical Chemistry. [Link][4]

  • Lipid Maps Structure Database. "Ceramide EOS (Cer 1) Structure and Classification." [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial 3-Dehydroxy Ceramide 1 (EOS) Standards

For researchers, scientists, and drug development professionals, the purity of a chemical standard is the bedrock of reliable and reproducible results. This is particularly true in the burgeoning field of lipidomics and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical standard is the bedrock of reliable and reproducible results. This is particularly true in the burgeoning field of lipidomics and cosmetic science, where 3-Dehydroxy ceramide 1, also known as Ceramide EOS, plays a pivotal role.[1][2][3] As an essential lipid in the stratum corneum, Ceramide EOS is critical for maintaining the skin's barrier function, and its use in research and product development demands a well-characterized and highly pure standard.[1][4][5]

This guide provides a comprehensive framework for benchmarking the purity of commercially available 3-Dehydroxy ceramide 1 (EOS) standards. We will delve into the rationale behind the analytical methodology, provide a detailed experimental protocol, and offer a template for data comparison, empowering you to make informed decisions when selecting a standard for your critical applications.

The Criticality of High-Purity Ceramide EOS Standards

Ceramide EOS is a complex sphingolipid, and its synthesis can result in a variety of impurities, including stereoisomers, positional isomers, and unreacted starting materials.[6] The presence of these impurities can have significant consequences in experimental settings, leading to:

  • Inaccurate quantification: Impurities can interfere with the analytical signal of the target analyte, leading to an over- or underestimation of its concentration.

  • Misinterpretation of biological activity: Impurities may possess their own biological activity, confounding the results of cell-based assays or clinical studies.

  • Lack of reproducibility: Variability in the impurity profile between different batches of a standard can lead to inconsistent results over time.

Therefore, a rigorous assessment of the purity of commercial Ceramide EOS standards is not just a quality control measure; it is a fundamental aspect of good scientific practice.

Experimental Design for Purity Benchmarking

The gold standard for the analysis of ceramides is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9][10][11] This technique offers the high sensitivity and specificity required to separate and identify not only the target Ceramide EOS but also any closely related impurities.

Our proposed experimental workflow is designed to provide a comprehensive assessment of the purity of commercial standards.

Purity Benchmarking Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation A Obtain Commercial Standards B Accurate Weighing & Dissolution A->B C Serial Dilution B->C D LC-MS/MS Analysis C->D Injection E Data Acquisition (Full Scan & MRM) D->E F Peak Integration & Purity Calculation E->F Raw Data G Impurity Identification F->G H Comparative Analysis G->H

Caption: A streamlined workflow for the purity assessment of commercial Ceramide EOS standards.

Experimental Protocol: LC-MS/MS Purity Assessment

This protocol outlines a robust method for the purity analysis of 3-Dehydroxy ceramide 1 (EOS) standards.

1. Materials and Reagents:

  • Commercial 3-Dehydroxy ceramide 1 (EOS) standards from at least two different vendors.

  • LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • LC-MS grade formic acid and ammonium formate.

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

  • Autosampler vials with inserts.

2. Standard Preparation:

  • Accurately weigh approximately 1 mg of each commercial standard.

  • Dissolve each standard in an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v) to create a stock solution of 1 mg/mL.

  • From the stock solutions, prepare a working solution of 10 µg/mL in methanol.

  • Perform serial dilutions of the working solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient optimized to separate Ceramide EOS from potential impurities. A starting point could be:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Full Scan Mode: To detect all ions within a specified mass range (e.g., m/z 200-1200).

    • Multiple Reaction Monitoring (MRM) Mode: For targeted quantification of Ceramide EOS and potential impurities. The precursor ion for Ceramide EOS (C66H125NO5) is approximately m/z 1012.9.[3] A characteristic product ion for fragmentation would be m/z 264, corresponding to the sphingoid base.[12]

4. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main Ceramide EOS peak in the chromatogram.

  • Integrate the peak areas of all other detected impurity peaks.

  • Calculate the purity of the standard using the following formula:

    Purity (%) = (Area of Ceramide EOS Peak / Total Area of All Peaks) x 100

Data Presentation and Comparison

To facilitate a clear and objective comparison, the results should be summarized in a well-structured table.

Parameter Vendor A Standard Vendor B Standard Vendor C Standard
Stated Purity (on CoA)
Appearance
Solubility
Measured Purity (LC-MS/MS, %)
Number of Impurities Detected
Major Impurity (m/z)
Relative Abundance of Major Impurity (%)

Interpreting the Results and Making an Informed Choice

The data table will provide a clear overview of the purity of the different commercial standards. When making a selection, consider the following:

  • Concordance between stated and measured purity: A significant discrepancy may indicate issues with the vendor's quality control.

  • Number and abundance of impurities: Even if the overall purity is high, the presence of a single, abundant impurity could be problematic, especially if its identity and potential biological activity are unknown.

  • Consistency between batches: If possible, it is advisable to test multiple batches from the same vendor to assess lot-to-lot variability.

The Importance of a Self-Validating System

The described protocol is designed to be a self-validating system. The use of a calibration curve ensures the linearity and sensitivity of the method, while the full scan data acquisition allows for the detection of unexpected impurities. By employing a high-resolution mass spectrometer, it is possible to obtain accurate mass measurements of impurities, which can aid in their tentative identification.

Conclusion

Benchmarking the purity of commercial 3-Dehydroxy ceramide 1 (EOS) standards is a critical step in ensuring the quality and reliability of research and development activities. By implementing a rigorous analytical workflow based on LC-MS/MS, scientists can objectively compare the quality of available standards and make an informed decision that best suits their specific needs. This diligence at the outset will undoubtedly contribute to more robust and reproducible scientific outcomes.

References

  • Characterisation of a new ceramide EOS species: synthesis and investigation of the thermotropic phase behaviour and influence on the bilayer architecture of stratum corneum lipid model membranes.
  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research.
  • Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review.
  • Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissoci
  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy.
  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
  • Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry.
  • ceramide EOS synthetic N-acylated sphingolipid consisting of sphingosine having the D-erythro structure linked to an esterified omega-hydroxy saturated or unsaturated f
  • Ceramide. LKT Labs.
  • EOS (d18:1/30:0/18:2). Cayman Chemical.
  • Ceramide Complex - Certific
  • An outline for the quantification of multi-ceramides by LC-MS/ MS-MRM.
  • Developments in Ceramide Identification, Synthesis, Function and Nomencl
  • Ceramides EOS NP AP - Ceramie 1,3,6. Cosmacon.
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters.
  • CERAMIDE EOS.
  • Characterisation of a new ceramide EOS species: Synthesis and investigation of the thermotropic phase behaviour and influence on the bilayer architecture of stratum corneum lipid model membranes.
  • Ceramide 100403-19-8. Sinoway.
  • Synthesis and Structure-Activity Relationships of Skin Ceramides.
  • 3-Dehydroxy ceramide 1. PubChem.
  • Ceramide 3 NP N-oleoyl Type | High Purity Barrier Repair Powder. MySkinRecipes.
  • The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis.

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Validation

A Comparative Guide to Retention Time Locking for the Unambiguous Identification of 3-Dehydroxy Ceramide 1

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of 3-Dehydroxy Ceramide 1 Ceramides are a class of sphingolipids that are integral to cellular processes, including m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3-Dehydroxy Ceramide 1

Ceramides are a class of sphingolipids that are integral to cellular processes, including membrane structure, signaling, and apoptosis.[1][2] Their roles in various diseases have led to significant interest in their precise analysis.[1][3] Among the diverse ceramide species, 3-Dehydroxy ceramide 1, also known as Ceramide EOS, is a critical component of the skin's barrier function.[4][5] It is an omega-linoleoyloxy-O-ultra-long chain acylceramide, and its unique structure contributes to the formation of the lamellar lipid structure essential for skin hydration and protection.[4][6]

However, the accurate identification and quantification of 3-Dehydroxy ceramide 1 in complex biological matrices present significant analytical challenges. These include:

  • Low Abundance: Ceramides are often present at low concentrations, requiring highly sensitive analytical methods.[1]

  • Isomeric Complexity: The existence of numerous ceramide isomers with identical masses makes their differentiation by mass spectrometry alone difficult.

  • Chromatographic Variability: Retention times can shift between different analytical runs, instruments, and laboratories, complicating reliable identification.[7]

This guide provides an in-depth comparison of analytical strategies for the unambiguous identification of 3-Dehydroxy ceramide 1, with a primary focus on the utility and application of Retention Time Locking (RTL).

Methodology Deep Dive: Retention Time Locking (RTL) for High-Confidence Identification

Retention Time Locking (RTL) is a powerful technique, primarily developed for gas chromatography (GC) but applicable to liquid chromatography (LC), that allows for the precise matching of retention times across different systems and over extended periods.[8][9] This is achieved by adjusting the column head pressure (in GC) or other method parameters to ensure a specific "locking" compound always elutes at a predetermined time.[7][8][10] This process effectively normalizes the chromatographic separation, leading to highly reproducible retention times for all other analytes in the sample.

The primary advantage of RTL in the context of 3-Dehydroxy ceramide 1 identification is the significant increase in confidence. When a peak in a complex chromatogram consistently appears at a locked retention time and exhibits the correct mass spectral fragmentation pattern, the certainty of its identification is greatly enhanced.

Experimental Protocol: RTL-LC-MS/MS for 3-Dehydroxy Ceramide 1

This protocol outlines a self-validating system for the identification of 3-Dehydroxy ceramide 1 using RTL coupled with tandem mass spectrometry (MS/MS).

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., human serum, skin tissue) are subjected to a lipid extraction procedure, such as a modified Folch or Bligh-Dyer method, to isolate the lipid fraction.

  • A known amount of an internal standard (e.g., a stable isotope-labeled ceramide) is added at the beginning of the extraction to account for variations in sample processing.[11][12]

2. LC System and Column:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • A reversed-phase column (e.g., C18) is commonly employed for ceramide separation.[12][13]

  • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol).[14]

3. Mass Spectrometry (MS/MS) Parameters:

  • A tandem mass spectrometer is used for detection, often in the positive ion mode.[12][14]

  • Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.[11][14] This involves monitoring a specific precursor ion (the molecular ion of 3-Dehydroxy ceramide 1) and a characteristic product ion generated through collision-induced dissociation. A common product ion for many ceramides is m/z 264, corresponding to the sphingosine backbone.[12]

4. RTL Calibration:

  • A stable, commercially available ceramide standard is chosen as the "locking compound."

  • The locking compound is injected multiple times at slightly different initial mobile phase compositions or flow rates to generate a calibration curve of retention time versus the adjusted parameter.[7][10]

  • The software then calculates the precise parameter setting required to make the locking compound elute at the desired retention time.[8][10] This "locked" method is then used for all subsequent analyses.

5. Data Analysis and Validation:

  • The sample is injected using the locked method.

  • The identification of 3-Dehydroxy ceramide 1 is confirmed if a peak is detected at its predetermined locked retention time with the correct MRM transition.

  • The use of an internal standard allows for accurate quantification.

Workflow for RTL-LC-MS/MS Identification

RTL_Workflow cluster_prep Sample Preparation cluster_analysis RTL-LC-MS/MS Analysis cluster_data Data Validation Sample Biological Sample IS Add Internal Standard Sample->IS Extract Lipid Extraction IS->Extract LC LC Separation (Locked Method) Extract->LC MS MS/MS Detection (MRM) LC->MS RT_Check Retention Time Match? MS->RT_Check MS_Check MS/MS Spectrum Match? RT_Check->MS_Check Yes No_ID Not Identified RT_Check->No_ID No MS_Check->No_ID No ID Confident Identification MS_Check->ID Yes

Caption: Workflow for confident identification using RTL-LC-MS/MS.

Comparative Analysis: RTL vs. Alternative Methodologies

While RTL offers significant advantages in reproducibility, it is essential to compare it with other common techniques for ceramide identification.

Parameter Retention Time Locking (RTL) LC-MS/MS High-Resolution Mass Spectrometry (HRMS) without RTL Chemical Derivatization followed by GC-MS
Principle Achieves reproducibility by locking the retention time of a reference compound.Differentiates compounds based on highly accurate mass-to-charge ratio measurements.Chemically modifies the analyte to improve volatility and chromatographic properties for gas chromatography.
Specificity/Confidence High confidence through consistent retention time and specific MS/MS fragmentation.High specificity from accurate mass, but can be ambiguous for isomers with the same elemental composition.[1]High specificity due to unique fragmentation patterns of derivatives.
Reproducibility (RT RSD%) Excellent (<0.5%)Fair (1-5%), susceptible to column aging and system variations.Good (<2%), but the derivatization step can introduce variability.
Throughput High, with automated analysis of large sample batches.High, compatible with fast chromatography.Lower, due to the additional derivatization step.
Robustness High, facilitates method transfer between instruments and labs.[8]Moderate, requires frequent calibration to maintain mass accuracy.Moderate, derivatization reagents can be sensitive to water and other matrix components.
Instrumentation LC-MS/MS system with RTL-capable software.High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).Gas chromatograph-mass spectrometer (GC-MS).
Alternative 1: High-Resolution Mass Spectrometry (HRMS) without RTL

HRMS provides very high mass accuracy, allowing for the determination of the elemental composition of an analyte.[1] This is a powerful tool for distinguishing between compounds with the same nominal mass but different chemical formulas. However, for isomers like many ceramides, which have the same elemental composition, HRMS alone cannot differentiate them. While it provides high confidence in the elemental formula, it doesn't resolve the ambiguity of co-eluting isomers.

Alternative 2: Chemical Derivatization followed by GC-MS

This technique involves chemically modifying the ceramide molecule to make it more volatile and suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Derivatization can improve chromatographic separation and provide characteristic mass spectra. However, this approach adds complexity and potential sources of error to the workflow. The derivatization reaction may not be complete, can create byproducts, and is an extra, time-consuming step.

Decision Logic for Method Selection

Decision_Tree Start Start: Need to Identify Ceramides Question1 Is high-throughput and long-term reproducibility critical? Start->Question1 Question2 Are you performing initial discovery and characterizing unknowns? Question1->Question2 No RTL Use RTL-LC-MS/MS Question1->RTL Yes Question3 Is analysis of fatty acid composition the primary goal? Question2->Question3 No HRMS Use HRMS (without RTL) Question2->HRMS Yes Question3->RTL No Deriv Consider Derivatization-GC-MS Question3->Deriv Yes

Caption: Decision tree for selecting the appropriate analytical method.

Discussion: Field-Proven Insights & Best Practices

As a Senior Application Scientist, the choice of method is dictated by the analytical question.

  • When to Choose RTL: For large-scale clinical studies, multi-laboratory collaborations, or any project where long-term data comparability is paramount, RTL is the superior choice. Its ability to maintain consistent retention times despite column changes or system maintenance saves considerable time in data reprocessing and increases confidence in results.[7][8]

  • When to Choose HRMS: In the initial stages of research, when identifying completely unknown lipids, the accurate mass information from HRMS is invaluable for proposing elemental compositions. It is the go-to technique for discovery-based lipidomics.

  • When to Consider Derivatization: If the primary goal is to determine the fatty acid composition of ceramides, derivatization followed by GC-MS can be a very effective and sensitive method.[1]

A self-validating system is crucial for trustworthy results. Regardless of the method chosen, the inclusion of quality control (QC) samples at regular intervals throughout the analytical run is essential. These QC samples, typically a pooled mixture of the study samples, allow for monitoring of system performance and data quality over time.

Conclusion

The unambiguous identification of 3-Dehydroxy ceramide 1 in complex biological samples requires a robust and reproducible analytical method. While techniques like high-resolution mass spectrometry and chemical derivatization have their merits, Retention Time Locking coupled with LC-MS/MS offers an unparalleled level of confidence and long-term reproducibility. By effectively eliminating retention time variability, RTL provides a stable and reliable platform for the accurate identification and quantification of this critical lipid, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

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  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(7), 1466-1475. Retrieved from [Link]

  • Agilent. (n.d.). Pesticide Analysis using Retention Time Locking and RTL Databases. Retrieved from [Link]

  • Gaggini, M., et al. (2021). Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities. Metabolites, 11(11), 779. Retrieved from [Link]

  • Agilent. (2008). Retention Time Locking with the MSD Productivity ChemStation Technical Overview. Retrieved from [Link]

  • Agilent. (n.d.). Precise Time-Scaling of Gas Chromatographic Methods Using Method Translation and Retention Time Locking. Retrieved from [Link]

  • Kaliszan, R., et al. (2018). Retention time locking procedure for comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1563, 153-159. Retrieved from [Link]

  • WashU Medicine Research Profiles. (n.d.). Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Platform. Retrieved from [Link]

  • Hankin, J. A., et al. (2014). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. Analytical Chemistry, 86(16), 8204-8212. Retrieved from [Link]

  • LCGC. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Retrieved from [Link]

  • Li, D., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]

  • Kim, H. J., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 48(1), 35-42. Retrieved from [Link]

  • Figshare. (2015). Retention Time Prediction Improves Identification in Nontargeted Lipidomics Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Dehydroxy ceramide 1. PubChem Compound Database. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. FEBS Journal, 272(22), 5679-5690. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention time prediction of lipids in reverse-phase liquid chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-dehydroxy ceramide 1 (C66H125NO5). Retrieved from [Link]

  • Ulmer, C. Z., et al. (2019). QSRR Automator: A Tool for Automating Retention Time Prediction in Lipidomics and Metabolomics. Metabolites, 9(10), 223. Retrieved from [Link]

  • Kashem, M. A., et al. (2007). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatographic Science, 45(8), 519-526. Retrieved from [Link]

  • Fillet, M., et al. (2002). Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 779(2), 221-230. Retrieved from [Link]

  • ACS Publications. (2021). Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation. Retrieved from [Link]

  • Cyberlipid. (n.d.). Ceramides. Retrieved from [Link]

  • Kim, B. E., et al. (2016). Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). International Journal of Molecular Medicine, 38(1), 16-22. Retrieved from [Link]

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